molecular formula C12H17NO3S B5111868 1-[3-(isopropylthio)propoxy]-4-nitrobenzene

1-[3-(isopropylthio)propoxy]-4-nitrobenzene

Cat. No. B5111868
M. Wt: 255.34 g/mol
InChI Key: DZEIXZFOZAVOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(isopropylthio)propoxy]-4-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Siponimod and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of 1-[3-(isopropylthio)propoxy]-4-nitrobenzene is not fully understood, but it is believed to act as a sphingosine-1-phosphate receptor modulator. This modulates the immune system by preventing the migration of lymphocytes from lymphoid tissues, thereby reducing inflammation.
Biochemical and Physiological Effects:
1-[3-(isopropylthio)propoxy]-4-nitrobenzene has been shown to reduce the number of circulating lymphocytes in the blood, which is a key factor in the development of MS. The compound has also been shown to reduce the number and size of lesions in the brain and spinal cord of MS patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(isopropylthio)propoxy]-4-nitrobenzene in lab experiments is its specificity for the sphingosine-1-phosphate receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the body. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 1-[3-(isopropylthio)propoxy]-4-nitrobenzene. One direction is to further investigate its potential therapeutic applications in other autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study the long-term effects of the compound on the immune system and its potential for inducing immunosuppression. Additionally, researchers could investigate the use of this compound in combination with other therapies for MS to enhance its efficacy.

Synthesis Methods

The synthesis of 1-[3-(isopropylthio)propoxy]-4-nitrobenzene involves the reaction of 4-nitrophenol with 3-(isopropylthio)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

The scientific research application of 1-[3-(isopropylthio)propoxy]-4-nitrobenzene is primarily focused on its potential therapeutic applications in the treatment of multiple sclerosis (MS). The compound has been shown to have immunomodulatory effects and can reduce the inflammation associated with MS.

properties

IUPAC Name

1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10(2)17-9-3-8-16-12-6-4-11(5-7-12)13(14)15/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEIXZFOZAVOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5367675

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